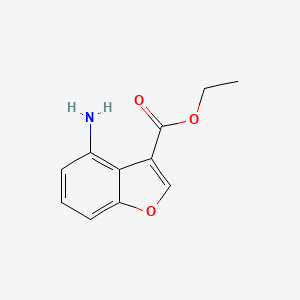

Ethyl 4-aminobenzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 4-amino-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2,12H2,1H3 |

InChI Key |

OFJRVZIXZLYNQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=CC=CC(=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline). Another method involves the condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 4-aminobenzofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Key Observations :

- Ester Group Variation : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) increases melting point due to reduced steric hindrance and enhanced crystal packing .

- Amino vs. Nitro Group: The nitro-substituted analog exhibits lower solubility and higher molecular weight but serves as a precursor for reduced derivatives.

- Positional Isomerism: The 5-amino isomer shows slightly lower melting points, suggesting altered intermolecular interactions compared to the 4-amino derivative.

Key Findings :

- The amino group at the 4-position is critical for kinase inhibition, as nitro-substituted analogs show negligible activity.

- Methyl esters exhibit comparable antimicrobial efficacy but slightly reduced kinase inhibition, likely due to faster metabolic clearance.

Spectroscopic and Computational Comparisons

NMR Data (DMSO-d₆, 400 MHz):

| Compound | NH₂ Signal (δ, ppm) | COOEt Signal (δ, ppm) |

|---|---|---|

| This compound | 6.25 (s, 2H) | 4.25 (q, 2H) |

| Ethyl 4-nitrobenzofuran-3-carboxylate | – | 4.30 (q, 2H) |

Insights :

- The absence of an NH₂ signal in nitro derivatives confirms substitution.

- Computational studies (DFT) reveal that the amino group enhances electron density at the benzofuran ring, stabilizing interactions with biological targets.

Crystallographic Analysis

Structural data for these compounds are often resolved using SHELX programs, which refine hydrogen-bonding networks and π-stacking interactions critical for stability . For example, this compound forms intermolecular N–H···O bonds between the amino and carbonyl groups, contributing to its crystalline lattice.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Ethyl 4-aminobenzofuran-3-carboxylate, and what key parameters influence yield optimization?

Answer:

The synthesis typically involves multi-step procedures, including cyclization and functionalization of benzofuran precursors. A representative approach involves:

- Step 1: Cyclocondensation of substituted phenols with β-keto esters under acidic conditions to form the benzofuran core.

- Step 2: Introduction of the amino group via nucleophilic substitution or reductive amination, using reagents like ammonium acetate or hydrazine derivatives.

Key Parameters:

- Temperature control: Maintain 80–110°C during esterification to avoid decarboxylation .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol facilitates ester group stability .

- Catalysis: Copper(I) iodide or palladium catalysts improve regioselectivity in ring-forming steps .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?

Answer:

Spectroscopic Methods:

- ¹H/¹³C NMR: Aromatic protons appear at δ 6.5–8.5 ppm, while the ester carbonyl resonates near δ 165–170 ppm. The amino group shows broad signals at δ 4.5–5.5 ppm .

- IR Spectroscopy: N-H stretches (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .

- HRMS: Molecular ion peaks ([M+H]⁺) validate the molecular formula.

Chromatography:

- HPLC: C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities, ensuring purity ≥98% .

Advanced: How can researchers resolve discrepancies between X-ray crystallographic data and computational molecular geometry predictions for benzofuran carboxylate derivatives?

Answer:

Methodology:

Hirshfeld Surface Analysis: Use Mercury CSD 2.0 to quantify intermolecular interactions (e.g., H-bonding, π-stacking) that distort crystal structures .

Computational Refinement: Compare DFT-optimized structures (B3LYP/6-311G**) with SHELXL-refined X-ray data. Discrepancies >0.05 Å in bond lengths require re-evaluation of solvent inclusion or thermal motion parameters .

Dynamic Effects: Analyze anisotropic displacement parameters (ADPs) to identify flexible regions (e.g., ester side chains) contributing to deviations .

Example Workflow:

| Parameter | X-ray Data | DFT Prediction | Resolution Strategy |

|---|---|---|---|

| C=O Bond Length | 1.21 Å | 1.24 Å | Adjust solvent model in DFT |

| Torsional Angle | 120° | 115° | Apply TWIN/BASF in SHELXL |

Advanced: What experimental design considerations are critical when evaluating the structure-activity relationship (SAR) of this compound analogs against bacterial targets?

Answer:

Key Strategies:

- Analog Synthesis: Systematically modify the C4 amino group (e.g., alkylation, acylation) and C3 ester (e.g., methyl vs. ethyl) while retaining the benzofuran core .

- Biological Assays:

- QSAR Modeling: Train models using descriptors like polar surface area (PSA) and H-bond donor counts to predict activity .

Intermediate: How should researchers approach the optimization of recrystallization conditions for this compound to obtain single crystals suitable for X-ray diffraction?

Answer:

Optimization Protocol:

Solvent Screening: Test binary mixtures (e.g., ethanol/DCM, methanol/ethyl acetate) in ratios from 10:1 to 1:10 (v/v).

Crystallization Techniques:

- Slow Evaporation: 4°C, 60% humidity, 5–7 days.

- Vapor Diffusion: Layer hexane over a saturated ethanol solution to induce nucleation .

Crystal Quality Assessment:

- Use Mercury’s void analysis to identify solvent-trapping issues .

- Refine using SHELXL with TWIN commands for twinned crystals, monitoring Rint values during integration .

Typical Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 4–25°C |

| Solvent Ratio | Ethanol/DCM (3:1) |

| Crystal Growth Time | 72–120 hours |

Advanced: How can computational methods predict the pharmacological activity of this compound, and validate these predictions experimentally?

Answer:

Computational Workflow:

Docking Studies: Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Prioritize compounds with binding energies < -8 kcal/mol .

ADMET Prediction: SwissADME evaluates bioavailability (Rule of Five compliance) and blood-brain barrier penetration.

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.